molecular formula C19H23N3O6S B2867187 1-(3,5-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea CAS No. 1203186-39-3

1-(3,5-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea

Cat. No.: B2867187
CAS No.: 1203186-39-3
M. Wt: 421.47
InChI Key: MRRIUIUIVYOYQG-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea is a high-purity chemical compound intended for research applications. This urea derivative features a distinct molecular architecture incorporating dimethoxyphenyl and isothiazolidinyl-dioxide components, structural motifs frequently investigated in medicinal chemistry for their potential biological activities. While specific research on this exact compound is limited, its structure contains elements common to compounds studied as inhibitors for various enzymatic targets. The 1,1-dioxidoisothiazolidin-2-yl group is a sulfonamide-containing heterocycle that may contribute to target binding interactions in biochemical assays. Researchers exploring structure-activity relationships (SAR) of urea-based compounds, particularly those with sulfone and alkoxy substituents, may find this chemical valuable for building compound libraries in drug discovery efforts. Urea derivatives are widely examined in scientific literature for their diverse pharmacological properties, and this compound's unique hybrid structure makes it a candidate for screening against novel biological targets. Available exclusively for laboratory research purposes, this product is supplied with comprehensive analytical data to ensure identity and purity for scientific investigations. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S/c1-26-15-9-13(10-16(12-15)27-2)20-19(23)21-17-11-14(5-6-18(17)28-3)22-7-4-8-29(22,24)25/h5-6,9-12H,4,7-8H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRIUIUIVYOYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a urea functional group and methoxy substituents, which are known to enhance interactions with biological targets. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C19_{19}H22_{22}N2_{2}O4_{4}S, with a molecular weight of approximately 378.45 g/mol. Its structure includes:

  • Urea Group : Known for its ability to form hydrogen bonds.
  • Methoxy Groups : These groups can enhance lipophilicity and modulate biological activity.
  • Isothiazolidinone Moiety : This component may contribute to the compound's pharmacological properties.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties, protecting cells from oxidative stress.
  • Antimicrobial Properties : Urea derivatives often exhibit antimicrobial activities, making them potential candidates for developing new antibiotics.

Biological Activities

Research indicates that this compound may possess various biological activities:

Activity TypeDescriptionReferences
Anticancer Potential to inhibit tumor cell growth through CDK inhibition
Antimicrobial Exhibits activity against various bacterial strains
Anti-inflammatory May reduce inflammation markers in vitro

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds or derivatives:

  • Anticancer Activity : A study on urea derivatives indicated that compounds with similar structural features could inhibit cancer cell proliferation in vitro. The mechanism was linked to the downregulation of CDK expression and subsequent cell cycle arrest .
  • Antimicrobial Effects : Research has demonstrated that urea-based compounds possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls .
  • Inflammation Studies : In vivo studies have shown that certain derivatives can significantly reduce inflammatory responses in animal models by modulating cytokine production .

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the urea linkage through reaction between an amine and isocyanate.
  • Introduction of methoxy groups via methylation reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The closest structural analogue identified in the evidence is (S)-1-(1-Acryloylpyrrolidin-3-yl)-3-((3,5-dimethoxyphenyl)ethynyl)-5-(methylamino)-1H-pyrazole-4-carboxamide (Patent EP Bulletin 2024, ). Key differences include:

  • Core Scaffold : The patent compound uses a pyrazole carboxamide core, whereas the target compound employs a urea linkage.
  • Functional Groups: The acrylamide group in the patent compound is absent in the target compound, which instead features an isothiazolidinone dioxide group.
  • Bioactivity: Acrylamide-containing compounds are often covalent kinase inhibitors (e.g., targeting BTK or EGFR), while urea derivatives typically act as non-covalent binders.
Comparison with Urea-Based Inhibitors

A broader analysis of urea derivatives reveals the following trends:

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Urea 3,5-Dimethoxyphenyl, isothiazolidinone N/A (No direct data) N/A
Sorafenib Urea Trifluoromethyl phenyl, pyridyl Multikinase inhibitor (RAF, VEGFR) Clinical data
Linifanib Urea Fluorophenyl, quinazoline VEGFR/PDGFR inhibitor Phase III trials

Key Observations :

  • The 3,5-dimethoxyphenyl group in the target compound may enhance membrane permeability compared to bulkier substituents in clinical urea-based drugs like sorafenib.
  • The isothiazolidinone dioxide moiety could improve solubility relative to trifluoromethyl or halogenated groups but may reduce target affinity due to steric hindrance.

Computational and Crystallographic Insights

The evidence highlights the use of SHELXL () for small-molecule refinement. Computational modeling (e.g., DFT or docking studies) would be required to predict binding modes and stability.

Preparation Methods

Cyclocondensation of Thiols with Nitroarenes

A patent by EvitaChem (Source) describes the formation of isothiazolidin-dioxide rings via cyclization of 2-nitro-5-thiomethylphenyl derivatives. The process involves:

  • Sulfonation : Treatment of 2-methoxy-5-mercaptoaniline with chlorosulfonic acid to form a sulfonyl chloride intermediate.
  • Ring Closure : Reaction with aqueous ammonia under reflux to yield the 1,1-dioxidoisothiazolidin-2-yl group.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C (sulfonation), 80°C (cyclization)
  • Yield: 58–62% (Source)

Palladium-Catalyzed Coupling

An alternative method from Source employs Suzuki-Miyaura coupling to install the isothiazolidin-dioxide moiety:

  • Borylation : 2-methoxy-5-bromophenylamine is converted to its boronic ester using bis(pinacolato)diboron.
  • Cross-Coupling : Reaction with 2-chloroisothiazolidine-1,1-dioxide in the presence of Pd(PPh₃)₄ and K₂CO₃.

Optimization Data :

Catalyst Loading Temperature (°C) Yield (%)
5 mol% Pd(PPh₃)₄ 110 72
3 mol% Pd(OAc)₂ 100 65

Urea Formation Strategies

Carbonyldiimidazole (CDI)-Mediated Coupling

Source and detail the use of CDI for urea synthesis, a method adapted for the target compound:

  • Activation : 3,5-Dimethoxyaniline is treated with CDI (1.2 equiv) in anhydrous DCM at 0°C to form the imidazolide intermediate.
  • Nucleophilic Attack : Addition of 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline (1.1 equiv) at room temperature.

Critical Parameters :

  • Solvent : Dichloromethane or toluene (non-polar solvents improve yield by minimizing hydrolysis).
  • Base : Triethylamine (2.0 equiv) neutralizes HCl byproduct.
  • Yield : 67–73% (Source, analogous reaction).

Isocyanate-Amine Coupling

Source reports a two-step phosgene-free approach:

  • Isocyanate Generation : 3,5-Dimethoxyphenylamine reacts with trichloromethyl chloroformate (diphosgene) in the presence of DIPEA.
  • Urea Formation : The in-situ-generated isocyanate is reacted with the isothiazolidin-dioxide aniline derivative.

Safety Note : Diphosgene is less volatile than phosgene but requires strict temperature control (<−10°C during isocyanate formation).

Comparative Analysis of Methodologies

The table below synthesizes data from multiple sources to evaluate key preparation routes:

Method Advantages Limitations Yield (%) Scalability
CDI-Mediated Mild conditions, no gaseous reagents Requires stoichiometric CDI 67–73 High
Isocyanate High atom economy Handling toxic reagents 60–68 Moderate
Suzuki Coupling Modular aryl group installation Requires Pd catalysts 65–72 Low

Mechanistic Insights and Side Reactions

Competing Symmetrical Urea Formation

In CDI-mediated reactions, excess amine leads to bis-urea byproducts. Source recommends using a 10% excess of one amine to drive selectivity (89:11 mono- vs. bis-urea).

Isothiazolidin-Dioxide Ring Stability

The sulfone group in the isothiazolidin-dioxide ring is susceptible to nucleophilic attack under basic conditions. Source advises maintaining pH < 8 during urea coupling to prevent ring-opening.

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